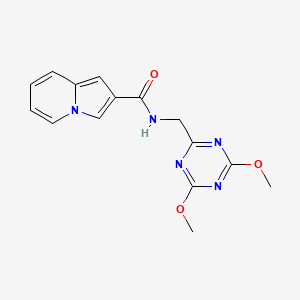

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide” is a complex organic molecule. It contains an indolizine group, which is a bicyclic structure consisting of a fused pyridine and pyrrole ring. It also contains a 1,3,5-triazine group, which is a six-membered aromatic ring containing three nitrogen atoms and three carbon atoms . The triazine ring is substituted with two methoxy groups and a methyl group attached to an amide group.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indolizine and triazine rings, followed by various substitution reactions to introduce the methoxy, methyl, and amide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The indolizine and triazine rings would contribute to the rigidity of the molecule, while the methoxy and amide groups could participate in various intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide group could participate in acid-base reactions, the methoxy groups could undergo substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups (like the amide and methoxy groups) could increase its solubility in polar solvents .Scientific Research Applications

- Application : Researchers have explored the use of this compound as a coupling reagent in solution-phase peptide synthesis. Although it failed to activate the carboxyl group during peptide bond formation, it yielded N-triazinyl amino acid derivatives as a major product. Notably, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) showed promising results in this context .

- Application : The related triazine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), derived from CDMT, has found applications in amidation and esterification reactions. It serves as a cross-linking agent for carboxymethyl cellulose films used in food packaging .

- Application : Researchers have used 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides (prepared from free saccharides without protecting hydroxy groups) to stereoselectively convert them into 1,2-cis-glycosides using a catalytic amount of metal catalyst. This method avoids the need for protecting groups and simplifies glycoside synthesis .

- Application : CDMT has been employed as an efficient reagent for the one-pot synthesis of 2-azetidinones from imines and carboxylic acids under mild conditions .

- Application : The triazine compound has been investigated for its role in phosphonylation reactions .

- Application : While not directly studied, compounds with similar structures have been explored in biomedical research. Investigating the potential of this compound in drug delivery, imaging, or disease treatment could be an exciting avenue .

Solution Peptide Synthesis

Amidation and Esterification

Glycoside Synthesis

One-Pot Synthesis of 2-Azetidinones

Phosphonylation Methodology

Biomedical Research

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)10-7-11-5-3-4-6-20(11)9-10/h3-7,9H,8H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKVWNUDZRWJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2574010.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2574013.png)

![3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B2574017.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)

![5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2574025.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2574032.png)